molecular formula C10H10BrNO3 B2843442 Methyl 2-((bromoacetyl)amino)benzoate CAS No. 5946-43-0

Methyl 2-((bromoacetyl)amino)benzoate

Cat. No. B2843442
CAS RN: 5946-43-0
M. Wt: 272.098
InChI Key: BTRCQDXXRNYMAS-UHFFFAOYSA-N
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Patent
US05741926

Procedure details

A solution of methyl anthranilate (5 g, 0.033 mol) in anhydrous DMF (25 mL) and anhydrous dioxane (25 mL) was cooled to 0° C. in a 250 mL 3-necked flask, fitted with a magnetic stirrer and a constant addition funnel. Bromoacetyl bromide (6.7 g, 2.9 mL, 100 mol %) was added dropwise, keeping the internal temperature between 0° C. and 2° C. After the addition was complete (20-25 min), the reaction mixture was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and the white crystalline compound which precipitated was filtered, washed sequentially with 5% HBr (100 mL) and water (200 mL), and then dried in a vacuum oven at 40°-45° C. overnight. The product was triturated with ether and then dried in vacuo for 5 h, yielding 7.9 g (88%) of the title compound as a white solid: mp 81°-82° C.; 1H NMR (DMSO-d6) δ11.07 (s, 1H, NH), 8.23 (dd, 1H, J=1.2, J=8.4), 7.94 (dd, 1H, J=1.6, J=8), 7.66-7.62 (m, 1H), 7.27-7.23 (m,1H), 4.23 (s, 2H), 3.87 (s, 3H); 13C NMR (DMSO-d6) δ171.64, 167.28, 138.81, 134.03, 130.67, 124.02, 122.90, 121.22, 52.51, 30.37; MS (EI, m/z) 271 (M+), 273 (M+2+). HRMS (EI) calcd for C10 H10NO3Br 270.9844, found 270.9838. Anal. Calcd for C10 H10NO3Br: C, 44.14; H, 3.70; N, 5.15. Found: C, 44.18; H, 3.67; N, 4.94.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Br:12][CH2:13][C:14](Br)=[O:15]>CN(C=O)C.O1CCOCC1.O>[Br:12][CH2:13][C:14]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])=[O:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer and a constant addition funnel
CUSTOM
Type
CUSTOM
Details
the internal temperature between 0° C. and 2° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(20-25 min)
Duration
22.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
the white crystalline compound which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed sequentially with 5% HBr (100 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40°-45° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was triturated with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.